
3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2-methylpyrrole with bromine to form 2-methyl-3-bromopyrrole. This intermediate is then reacted with diethyl oxalate in the presence of a base to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It can be used in the production of materials with specific properties, such as conductive polymers
Mechanism of Action
The mechanism of action of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: This compound is structurally similar and is used in similar applications.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another related compound with comparable properties.
Uniqueness
3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3,4-Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS No. 54760-19-9) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylate groups and a dimethyl substitution that may enhance its pharmacological properties. Recent studies have explored its antimicrobial, antiviral, and anti-inflammatory activities.
- Molecular Formula : C₈H₁₀N₂O₄
- Molecular Weight : 174.18 g/mol
- Structure : The compound features a pyrrole ring with two methyl groups and two carboxylate functionalities attached at the 3 and 4 positions.
Antimicrobial Activity
Research has indicated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrrole derivatives against a range of Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures demonstrated effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL |
Bacillus cereus | 15 μg/mL |
The presence of the heterocyclic ring in the structure is believed to contribute to its antimicrobial efficacy .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. A review highlighted several pyrrole derivatives exhibiting antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). Although specific data for this compound is limited, related compounds have been documented to inhibit viral replication effectively .
Anti-inflammatory Activity
Pyrrole derivatives are also being investigated for their anti-inflammatory effects. The structural characteristics of these compounds suggest potential interactions with inflammatory pathways. For instance, some studies have suggested that modifications in the pyrrole structure can enhance anti-inflammatory responses by inhibiting pro-inflammatory cytokines .
Study on Antimicrobial Efficacy
A comprehensive study synthesized several pyrrole derivatives and assessed their antimicrobial properties. Among these, this compound was included in the screening process. The findings indicated that this compound exhibited moderate antibacterial activity compared to standard antibiotics like tetracycline .
Evaluation of Antiviral Potential
Another research effort focused on evaluating the antiviral potential of various pyrrole derivatives against TMV. The study revealed that certain structural modifications could significantly enhance antiviral activity. While direct results for the specific compound were not detailed, the trends observed suggest a pathway for future exploration of this compound in antiviral drug development .
Properties
IUPAC Name |
dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-7(11)4-3-10-6(9)5(4)8(12)14-2/h3,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDQDILKDUNAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.